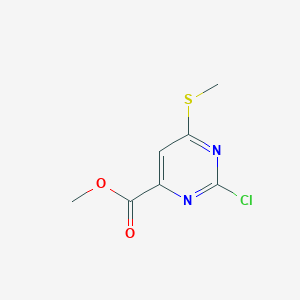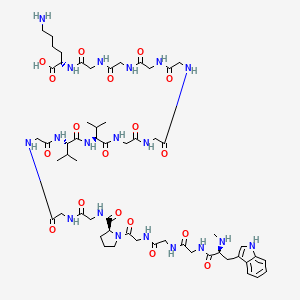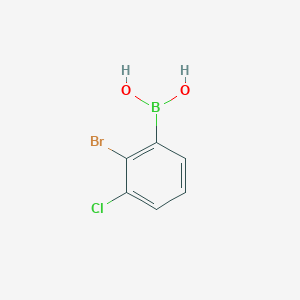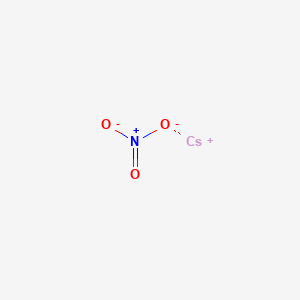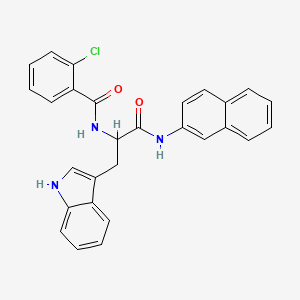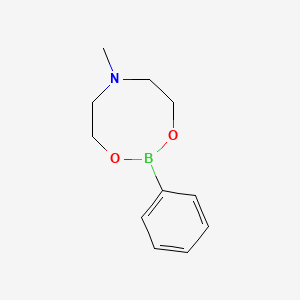
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is notable for its unique structure, which includes a boron atom integrated into a heterocyclic ring. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane typically involves the reaction of phenylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form boranes.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
科学的研究の応用
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism of action of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalysis and organic synthesis .
類似化合物との比較
Similar Compounds
Vinylboronic acid MIDA ester: Similar structure but with a vinyl group instead of a phenyl group.
Oxiranyl boronic acid MIDA ester: Contains an oxirane ring instead of a phenyl group.
Uniqueness
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is unique due to its phenyl group, which imparts specific reactivity and stability. This makes it particularly suitable for Suzuki-Miyaura cross-coupling reactions, where the phenyl group enhances the formation of biaryl compounds .
特性
分子式 |
C11H16BNO2 |
|---|---|
分子量 |
205.06 g/mol |
IUPAC名 |
6-methyl-2-phenyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C11H16BNO2/c1-13-7-9-14-12(15-10-8-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChIキー |
STYAQQQTUSOBDR-UHFFFAOYSA-N |
正規SMILES |
B1(OCCN(CCO1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B12510953.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoic acid hydrate](/img/structure/B12510957.png)
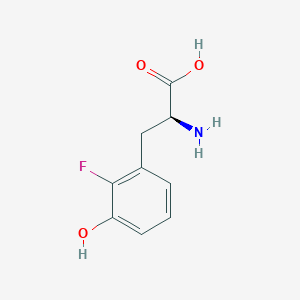
![2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12510968.png)
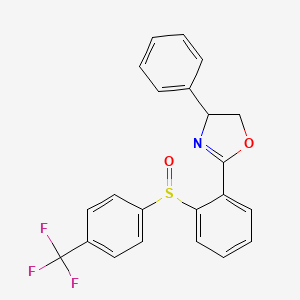
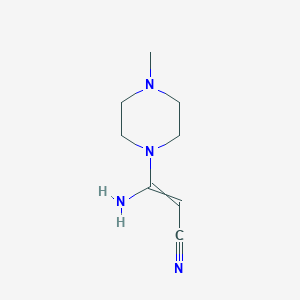

![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B12510996.png)
